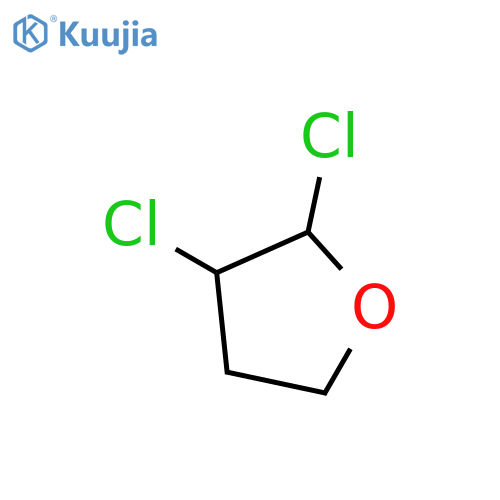

Cas no 3511-19-1 (2,3-Dichlorotetrahydrofuran)

2,3-Dichlorotetrahydrofuran 化学的及び物理的性質

名前と識別子

-

- 2,3-Dichlorotetrahydrofuran

- 2,3-dichlorooxolane

- 2,3,6-TRIFLUOROBENZOPHENONE

- 2,3-bis(chloranyl)oxolane

- 2,3-dichloro-tetrahydro-furan

- 2,3-dichlorotetrahydrofurane

- 2,3-Dichlor-tetrahydro-furan

- EINECS 222-513-0

- FURAN,2,3-DICHLOROTETRAHYDRO

- opt.inaktiv. 2,3-Dichlor-tetrahydrofuran

- Tetrahydro-2,3-dichlorofuran

- FURAN, 2,3-DICHLOROTETRAHYDRO-

- ZQHLMWUFVRLDRK-UHFFFAOYSA-N

- Furan,2,3-dichlorotetrahydro-

- FCH917614

- VZ22219

- D0985

- A822572

- InChI=1/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H

- 3511-19-1

- DTXSID50956548

- AKOS006229781

- SCHEMBL3255813

- W-106692

- FT-0609583

- NS00048937

- MFCD00059736

- D89753

- CS-0451541

- DB-019724

-

- MDL: MFCD00059736

- インチ: 1S/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2

- InChIKey: ZQHLMWUFVRLDRK-UHFFFAOYSA-N

- SMILES: ClC1([H])C([H])(OC([H])([H])C1([H])[H])Cl

計算された属性

- 精确分子量: 139.98000

- 同位素质量: 139.9795702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 7

- 回転可能化学結合数: 0

- 複雑さ: 66.7

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- Surface Charge: 0

- 互变异构体数量: 何もない

- XLogP3: 1.6

じっけんとくせい

- Color/Form: 未確定

- 密度みつど: 1,34 g/cm3

- Boiling Point: 63°C/20mmHg(lit.)

- フラッシュポイント: 132.7±26.7 °C

- Refractive Index: 1.4850-1.4890

- PSA: 9.23000

- LogP: 1.57900

- じょうきあつ: 0.7±0.4 mmHg at 25°C

- Solubility: 未確定

2,3-Dichlorotetrahydrofuran Security Information

-

Symbol:

- Prompt:に警告

- Signal Word:に警告

- 危害声明: H227-H315-H319

- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26; S36/37/39

- RTECS号:LU0525000

- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- Risk Phrases:R36/37/38

2,3-Dichlorotetrahydrofuran 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2,3-Dichlorotetrahydrofuran Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D435783-100mg |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | D435783-500mg |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 500mg |

$ 95.00 | 2022-06-05 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0985-25G |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | >90.0%(GC) | 25g |

¥2950.00 | 2024-04-16 | |

| 1PlusChem | 1P003FYI-25g |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 90.0% | 25g |

$455.00 | 2024-05-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-485049-5g |

2,3-Dichlorotetrahydrofuran, |

3511-19-1 | 5g |

¥1609.00 | 2023-09-05 | ||

| 1PlusChem | 1P003FYI-1g |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 90% | 1g |

$52.00 | 2024-05-04 | |

| A2B Chem LLC | AB59850-5g |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 90% | 5g |

$294.00 | 2024-04-20 | |

| 1PlusChem | 1P003FYI-5g |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 90.0% | 5g |

$133.00 | 2024-05-04 | |

| eNovation Chemicals LLC | Y1237286-1g |

2,3-Dichlorotetrahydrofuran |

3511-19-1 | 90% | 1g |

$95 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X67695-5g |

2,3-DIBROMOTETRAHYDROFURAN |

3511-19-1 | ≥90% | 5g |

¥868.0 | 2023-09-05 |

2,3-Dichlorotetrahydrofuran 関連文献

-

1. NotesF. Cramer,G. W. Kenner,N. A. Hughes,Alexander Todd,R. J. Wicker,S. J. Branch,Brynmor Jones,M. F. Ansell,D. A. Thomas,B. M. A. De Surville,D. E. A. Rivett,D. A. Sutton,P. C. Jocelyn,R. H. Burnell,W. I. Taylor,C. L. Arcus,P. A. Hallgarten,L. Hough,Mahmoud I. Taha,Muriel L. Hardy-Klein,E. S. Lane,I. L. Finar,G. H. Lord,John Honeyman,Theo. C. Stening,D. C. Bradley,B. Harder,F. Hudswell,M. J. Frazer,S. S. Nigam,B. C. L. Weedon,J. A. Kerr,A. F. Trotman-Dickenson,A. G. Sharpe,D. B. Wakefield,W. Davies,A. V. Robertson J. Chem. Soc. 1957 3297

-

2. 256. Reduced cyclic compounds. Part I. The preparation and cyclodehydration of ω-phenyl unsaturated tertiary alcoholsM. F. Ansell,M. E. Selleck J. Chem. Soc. 1956 1238

-

3. Synthetic applications of cyclic α-chloro-ethers and -thioethers. Part 5. Tetrahydrofuranyluracil derivatives: conformational properties in solutionCornelius G. Kruse,Harry P. M. de Leeuw,Arne van der Gen J. Chem. Soc. Perkin Trans. 2 1979 827

-

4. 515. Synthesis and configuration of (+)-6-methyloctanoic acid, a degradation product of the polymyxinsLeslie Crombie,Stanley H. Harper J. Chem. Soc. 1950 2685

-

5. Stereoselective synthesis of alcohols containing (Z)- and (E)-olefins, dienes, enynes and styrenes: cyclic β-halogeno ether scissions using samarium diiodide as the electron-transfer agentLeslie Crombie,Linda J. Rainbow J. Chem. Soc. Perkin Trans. 1 1994 673

-

D. G. Jones,A. W. C. Taylor Q. Rev. Chem. Soc. 1950 4 195

-

7. β-Halogeno ether synthesis of olefinic alcohols: stereochemistry and conformation of 2-substituted 3-halogenotetrahydro-pyran and -furan precursorsLeslie Crombie,Robert D. Wyvill J. Chem. Soc. Perkin Trans. 1 1985 1971

-

8. 229. Reduced cyclic compounds. Part III. The preparation and cyclodehydration of some unsaturated tertiary alcoholsM. F. Ansell,M. E. Selleck J. Chem. Soc. 1958 1167

-

9. 347. Stereochemical studies of olefinic compounds. Part III. Ring scission of 3-halogeno-2-alkyltetrahydrofurans as a route to alk-3-en-1-ols of known configuration and as a method of chain extension by four methylene groupsLeslie Crombie,Stanley H. Harper J. Chem. Soc. 1950 1714

-

L. Crombie,J. Gold,S. H. Harper,B. J. Stokes J. Chem. Soc. 1956 136

2,3-Dichlorotetrahydrofuranに関する追加情報

Introduction to 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1): Applications and Recent Research Developments

2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) is a significant organic compound that has garnered considerable attention in the field of chemical synthesis and pharmaceutical research. This heterocyclic compound, characterized by its two chlorine substituents on a tetrahydrofuran ring, serves as a versatile intermediate in the production of various fine chemicals and pharmaceuticals. Its unique structural properties make it a valuable building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The chemical structure of 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) consists of a saturated five-membered ring with two chlorine atoms at the 2- and 3-positions. This arrangement imparts reactivity that is useful in organic transformations, including nucleophilic substitution and elimination reactions. The compound’s stability under various reaction conditions further enhances its utility as a synthetic intermediate.

In recent years, 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) has been extensively studied for its role in pharmaceutical synthesis. One of the most notable applications is its use as a precursor in the preparation of antiviral and antibacterial agents. The chlorine substituents on the tetrahydrofuran ring allow for selective functionalization, enabling the introduction of additional pharmacophores that enhance biological activity. For instance, researchers have utilized 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) to synthesize derivatives with potent antiviral properties, which have shown promise in early-stage clinical trials.

Moreover, the compound has found applications in the synthesis of agrochemicals. Its structural framework is conducive to modifications that yield compounds with herbicidal and fungicidal effects. Recent studies have demonstrated that derivatives of 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) exhibit high efficacy against a range of resistant plant pathogens, making them valuable candidates for sustainable agricultural practices.

The industrial production of 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) involves specific chemical processes that optimize yield and purity. Typically, it is synthesized through the chlorination of tetrahydrofuran or via catalytic hydrogenation of diethyl oxalate derivatives. Advances in catalytic systems have improved the efficiency of these processes, reducing environmental impact while maintaining high product quality.

Recent research has also explored the use of 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) in polymer chemistry. Its incorporation into polymer backbones results in materials with enhanced thermal stability and chemical resistance. These properties make it particularly useful in applications requiring durable and resilient materials, such as coatings and adhesives.

In summary, 2,3-Dichlorotetrahydrofuran (CAS No. 3511-19-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique reactivity and structural properties continue to drive innovation in synthetic chemistry and material development. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in industrial and academic settings.

3511-19-1 (2,3-Dichlorotetrahydrofuran) Related Products

- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)

- 329699-46-9(3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)

- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)

- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)

- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)

- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)

- 13618-88-7(5,6,7,8-tetrahydroindolizine)

- 53319-35-0(myo-Inositol)

- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)